molecular formula C24H16 B1591875 9-(Naphthalen-1-yl)anthracene CAS No. 7424-70-6

9-(Naphthalen-1-yl)anthracene

Cat. No. B1591875
Key on ui cas rn: 7424-70-6
M. Wt: 304.4 g/mol
InChI Key: YPNZWHZIYLWEDR-UHFFFAOYSA-N
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Procedure details

Name
substrate
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.02 mmol
Type
reagent
Reaction Step Three

Identifiers

NAME
821

Inputs

Step One
Name
substrate
Quantity
0.5 mmol
Type
reactant
Smiles
CC(C)(C)C(=O)Oc2c1ccccc1cc3ccccc23
Step Two
Name
Quantity
0 mmol
Type
reactant
Smiles
OB(O)c1cccc2ccccc12
Step Three
Name
PCy3
Quantity
0.02 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
c5ccc4c(c2c1ccccc1cc3ccccc23)cccc4c5
Measurements
Type Value Analysis
YIELD 99
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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